![molecular formula C9H11F3N2 B1414950 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine CAS No. 1040043-27-3](/img/structure/B1414950.png)
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Biological Activity
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine, also known as N1-benzyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H17F3N2
- Molar Mass : Approximately 294.31 g/mol
- Structural Features : It contains a benzene ring substituted at the 1 and 4 positions with amino groups and at the 2 position with a trifluoromethyl group. This trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its reactivity and binding affinity to biological targets. This property has been shown to facilitate interactions with proteins or enzymes that may lead to therapeutic applications.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes relevant to disease pathways. For instance, it has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders like Parkinson's disease .
- Binding Affinity : The presence of the trifluoromethyl group enhances binding affinity to target proteins. This characteristic has been exploited in drug design, particularly for compounds targeting neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study focused on a series of azacyclic amides found that modifications involving electron-withdrawing groups like trifluoromethyl significantly enhanced MAO-B inhibitory activity. The best-performing compound exhibited an IC50 value of 21 nM, indicating strong potency .
- Another investigation into fluorinated compounds indicated that those with trifluoromethyl substitutions showed increased interactions with active sites of enzymes, enhancing their inhibitory effects on various biological pathways .
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate in drug discovery:
- Lead Compound : Its ability to interact selectively with biological targets positions it as a lead compound for developing new therapeutics.
- Fragment-Based Drug Design : The compound's structure allows for fragment-based approaches in drug design, where small chemical fragments are optimized for better binding to target proteins .
Comparative Analysis
To highlight the uniqueness of this compound compared to other structurally similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N1-Cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | C12H15F3N2 | Contains a cyclopropyl group enhancing steric properties |
N1-Benzyl-N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine | C16H18F3N2 | Isopropyl group increases hydrophobicity |
N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | C16H18F3N2 | Methyl substitution affects electronic properties |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine is C9H11F3N2, with a molar mass of approximately 204.19 g/mol. The compound features a benzene ring substituted with amino groups at the 1 and 4 positions and a trifluoromethyl group at the 3 position. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, critical for its biological interactions and applications.
Medicinal Chemistry
This compound is being explored for its therapeutic properties , particularly in:
- Anti-inflammatory Activities : Research indicates that compounds with trifluoromethyl groups can exhibit anti-inflammatory effects by modulating immune responses.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets, making it a candidate for further drug development studies .
Materials Science
The compound's unique structure allows it to serve as a building block in the synthesis of advanced materials. Its application includes:
- Thermally Activated Delayed Fluorescence (TADF) : The compound can be utilized in the design of TADF emitters due to its favorable electronic properties, which are influenced by the trifluoromethyl substitution.
- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials could improve efficiency and stability due to its enhanced photophysical properties.
Chemical Synthesis
In organic synthesis, this compound serves as an important intermediate for:
- Synthesis of Complex Organic Molecules : It can participate in various chemical reactions such as nucleophilic substitutions and reductions.
- Production of Specialty Chemicals : The compound is used in the formulation of dyes and pigments due to its stable chemical structure .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound inhibited cell growth significantly compared to controls. Mechanistic studies suggested that it induces apoptosis through the activation of specific pathways involved in cell cycle regulation.
Case Study 2: TADF Emitter Development
Research focused on developing TADF emitters using this compound demonstrated that incorporating this compound into the emitter matrix improved luminescence efficiency. The study highlighted the role of the trifluoromethyl group in enhancing charge transport properties, leading to better performance in OLED applications.
Properties
IUPAC Name |
4-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,14H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFOKFZGQSKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.